![molecular formula C7H7BrN2 B13091442 4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13091442.png)
4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,2-C]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine typically involves the bromination of 2,3-dihydro-1H-pyrrolo[3,2-C]pyridine. One common method includes the reaction of 2,3-dihydro-1H-pyrrolo[3,2-C]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane at room temperature. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[3,2-C]pyridine derivative .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting cancer and other diseases.
Biological Studies: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological macromolecules.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine: A related compound with variations in the ring structure and substitution pattern.
Uniqueness
4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological properties compared to its analogs. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and in the study of biological systems .
Eigenschaften
Molekularformel |
C7H7BrN2 |
|---|---|
Molekulargewicht |
199.05 g/mol |
IUPAC-Name |
4-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H7BrN2/c8-7-5-1-3-9-6(5)2-4-10-7/h2,4,9H,1,3H2 |
InChI-Schlüssel |
WWWGONZBRHZTNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C(=NC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


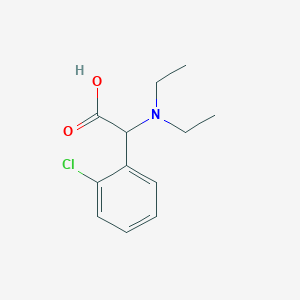
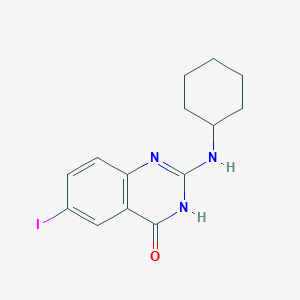
![1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone](/img/structure/B13091384.png)

![5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B13091386.png)
![6-Phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091393.png)
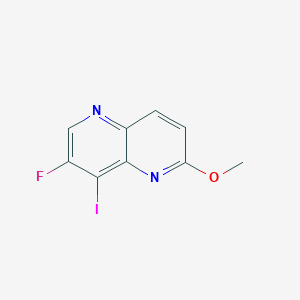
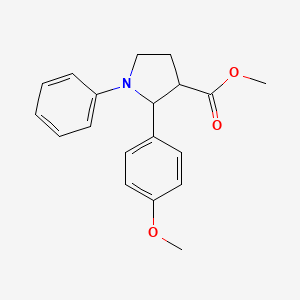
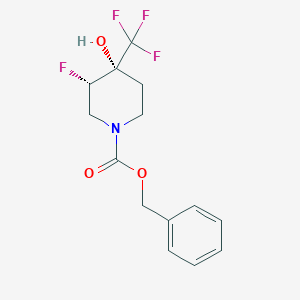
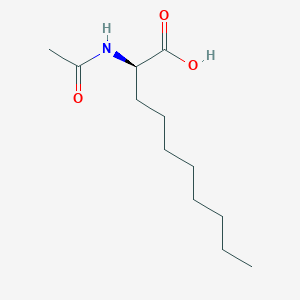
![2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091435.png)
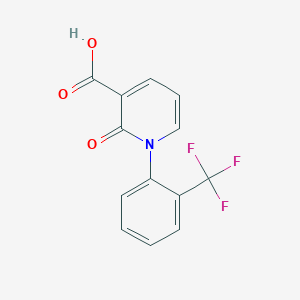
![2-Butyl-4-chloro-5-[(2,4-dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13091447.png)
![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13091450.png)
